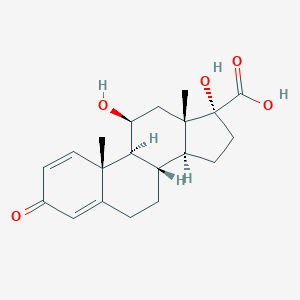

Prednienic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJPJYRCPANCC-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191356 | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-29-0 | |

| Record name | Δ1-Cortienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Prednienic Acid

Advanced Synthetic Routes to Prednienic Acid and its Precursors

The primary and most established method for synthesizing this compound involves the chemical oxidation of the 17β-hydroxyl group of prednisolone (B192156). This transformation requires potent oxidizing agents to overcome the steric hindrance presented by the steroid's core structure. Several methods have been optimized to achieve this conversion, each with distinct advantages and challenges.

One common approach is the Jones Oxidation , which utilizes chromic acid in sulfuric acid. This reaction proceeds in a two-step mechanism, initially forming a ketone at the C17 position, which is then further oxidized to the carboxylic acid. Optimized conditions for this process, such as a temperature range of 0–5°C in an acetone/water mixture, have yielded this compound in the range of 68–72%. However, this method can lead to impurities from over-oxidation and changes in the stereochemistry at the C20 position.

A milder and more selective alternative is the TEMPO/BAIB system . This method employs the 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) radical catalyst in conjunction with [Bis(acetoxy)iodo]benzene (BAIB). At room temperature, this system can convert prednisolone to this compound with an impressive 82% yield within four hours, minimizing the formation of side products.

Platinum oxide (PtO₂)-mediated oxidation offers another route, selectively oxidizing the 17β-hydroxyl group. This method, which uses hydrogen peroxide as a co-oxidant, can achieve yields of 75–80% with minimal epimerization. However, the high cost of the platinum catalyst and the potential for residual platinum in the final product can be limiting factors for large-scale synthesis.

The use of potassium permanganate (B83412) (KMnO₄) under alkaline conditions also facilitates the oxidation of prednisolone. In a sodium hydroxide/ethanol system at 40°C, this method can achieve a 65% yield. The basic environment aids in the deprotonation of intermediate enolates, guiding the oxidation towards the desired carboxylic acid. Challenges with this method include the removal of the manganese dioxide byproduct and managing pH-dependent side reactions.

| Oxidation Method | Reagents | Typical Yield | Key Advantages | Key Challenges |

| Jones Oxidation | Chromic acid, Sulfuric acid | 68-72% | Established and well-understood | Over-oxidation, Epimerization |

| TEMPO/BAIB System | TEMPO, BAIB | 82% | High selectivity, Mild conditions | --- |

| PtO₂-mediated Oxidation | PtO₂, Hydrogen peroxide | 75-80% | High selectivity, Minimal epimerization | Catalyst cost, Platinum residue |

| KMnO₄ Oxidation | KMnO₄, NaOH | 65% | --- | Byproduct removal, Side reactions |

Strategic Derivatization of this compound for Novel Compound Synthesis

The presence of a carboxylic acid functional group on the this compound molecule provides a reactive handle for a variety of chemical modifications, making it a valuable building block in the synthesis of new steroidal drugs. lookchem.com

Conjugation Chemistry for Macrolactonolide Development

This compound is a key intermediate in the synthesis of macrolactonolides, a class of compounds with potential anti-inflammatory properties. lookchem.commedkoo.com This involves conjugating this compound with macrolides, which are large macrocyclic lactones. lookchem.commedkoo.com The unique structure of this compound facilitates this conjugation, leading to the creation of novel hybrid molecules. lookchem.com

This compound as a Versatile Building Block in Steroidal Drug Synthesis

The chemical properties of this compound make it an ideal starting material for the development of a wide array of new steroidal pharmaceuticals. lookchem.com Its structure can be strategically modified to enhance efficacy, reduce side effects, and enable targeted drug delivery. lookchem.com The synthesis of new steroidal β-triazoly enones, for example, often utilizes steroid precursors that can be conceptually linked to the functional framework of this compound. nih.gov

Design and Synthesis of "Soft" Corticosteroid and Anticholinergic Analogs from this compound

This compound has been specifically chosen as an "inactive metabolite" in the design of "soft" drugs. lew.ro This design strategy aims to create therapeutic agents that perform their intended function and are then rapidly metabolized to an inactive form, minimizing systemic side effects. lew.ro In one approach, the dihydroxyacetone group at the 17β-position of traditional corticosteroids was replaced with a 17β-chloromethyl ester pharmacophore derived from this compound. lew.ro Furthermore, the 17α-hydroxyl group was converted to a more stable carbonate function to prevent the formation of reactive mixed anhydrides. lew.ro

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for producing complex molecules like steroids. nih.govmdpi.com Biotransformations using whole cells are widely used in the industrial synthesis of many steroidal drugs. orientjchem.org These methods can introduce functional groups with high regio- and stereoselectivity at positions that are difficult to access through purely chemical means. orientjchem.org While specific examples of chemoenzymatic synthesis directly producing this compound are not extensively detailed in the provided context, the principles of this field are highly relevant. For instance, the selective hydroxylation of steroid cores by enzymes is a well-established technique that could be adapted for the synthesis of this compound precursors. mdpi.com

Stereoselective Synthesis and Chiral Pool Approaches Utilizing this compound Scaffolds

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is crucial in the development of pharmaceuticals, as different stereoisomers can have vastly different biological activities. rsc.orgnih.govnih.gov this compound, with its defined stereochemistry, serves as a valuable chiral starting material. The principles of stereoselective synthesis can be applied to reactions involving the this compound scaffold to produce new chiral compounds with high purity. For example, methods developed for the stereoselective synthesis of α-glycosylated carboxylic acids, which utilize nucleophilic catalysts to control the stereochemical outcome, could be conceptually applied to derivatize the carboxylic acid group of this compound. rsc.org

Structure Activity Relationship Sar Studies of Prednienic Acid Derivatives

Comprehensive Analysis of Structural Determinants for Biological Efficacy

The biological efficacy of prednienic acid derivatives is primarily determined by their ability to bind to and activate the glucocorticoid receptor (GR). Several structural features of the steroid nucleus are crucial for maintaining high binding affinity. Modifications to the C17 side chain, in particular, have been a major focus of research.

The conversion of the 17β-ketol side chain of prednisolone (B192156) to a carboxylic acid ester, as seen in methyl prednisolonate, has been shown to preserve local anti-inflammatory activity. In studies using the cotton pellet granuloma bioassay in rats, the inhibitory effect of methyl prednisolonate on granuloma formation was found to be equivalent to that of the parent compound, prednisolone. researchgate.net This indicates that the esterified carboxyl group at C-17 can effectively mimic the traditional ketol side chain in terms of GR binding and subsequent anti-inflammatory action at the site of application.

Furthermore, the nature of the ester group at C-17 plays a significant role in modulating both the potency and the metabolic stability of the derivative. While simple alkyl esters like methyl prednisolonate demonstrate efficacy, more complex ester moieties can be introduced to fine-tune the compound's properties. The key to the "soft drug" concept is that these esters are designed to be metabolically labile, allowing for rapid hydrolysis to the inactive this compound form in the bloodstream, thereby reducing systemic side effects. nih.gov

The following table summarizes the relative anti-inflammatory activity of some C-17 modified prednisolone derivatives:

| Compound | Modification | Relative Anti-inflammatory Activity | Systemic Side Effects |

| Prednisolone | 17β-ketol side chain | High | Significant |

| Methyl Prednisolonate | 17β-methoxycarbonyl | High (local) | Reduced |

| Methyl 20-dihydroprednisolonate | 17β-methoxycarbonyl, 20-hydroxy | High (local) | Weaker thymolytic effect than prednisolone |

Positional and Functional Group Modifications and their Impact on Biological Interactions

Modifications at C-16: Introduction of a carboxylate ester group at the C-16 position in conjunction with modifications at C-17 has been investigated as a strategy to develop potent anti-inflammatory steroids with reduced systemic side effects. These derivatives, designed as "antedrugs," retain the anti-inflammatory activity of their parent compounds. The improved pharmacological profile is attributed to the metabolically labile ester function, which is readily hydrolyzed to an inactive carboxylic acid, thus mitigating systemic effects. nih.gov

Modifications at C-21: While this compound itself lacks the C-21 hydroxyl group of prednisolone, the development of related "soft steroids" often involves modifications at this position in the parent compound before the generation of the C-17 carboxylic acid. For instance, the synthesis of various ester derivatives at C-21 can influence the lipophilicity and, consequently, the absorption and distribution of the drug. However, it's important to note that in the context of this compound, the focus is primarily on the C-17 modification.

Introduction of Heterocyclic Rings: In a bid to create novel anti-inflammatory agents, researchers have synthesized prednisolone derivatives featuring an isoxazoline ring fused at the C-16 and C-17 positions. These compounds have demonstrated retained anti-inflammatory activities with a substantial reduction in systemic side effects. nih.gov The exact mechanism by which the isoxazoline fusion contributes to this improved profile is still under investigation but highlights the potential of incorporating non-traditional functional groups into the steroid scaffold.

The impact of these modifications is summarized in the table below:

| Modification Site | Functional Group | Impact on Biological Interaction |

| C-16 | Carboxylate Ester | Retains local anti-inflammatory activity, reduces systemic effects through metabolic inactivation. |

| C-16/C-17 | Fused Isoxazoline Ring | Retains anti-inflammatory activity, significantly reduces systemic side effects. |

| C-21 (in parent steroid) | Esterification | Modulates lipophilicity, affecting drug delivery and metabolism. |

Rational Design Principles for this compound Analogs with Modulated Biological Activities

The rational design of this compound analogs is guided by the "soft drug" or "antedrug" concept. The primary goal is to create compounds that are potent at the site of application but are rapidly metabolized to an inactive form upon entering systemic circulation. This approach minimizes the undesirable side effects associated with traditional corticosteroids.

A key principle in this design strategy is the incorporation of a metabolically labile ester group at the C-17 position. The choice of the esterifying alcohol can be varied to control the rate of hydrolysis by plasma esterases. This allows for the modulation of the drug's half-life and systemic exposure. For example, bulkier or more sterically hindered ester groups may be hydrolyzed more slowly, potentially leading to a longer duration of action at the local site but also a slightly higher risk of systemic effects if not carefully designed.

Another design principle involves the introduction of other functional groups that can either enhance binding to the glucocorticoid receptor or influence the metabolic fate of the molecule. For instance, the addition of isoxazoline rings at C-16 and C-17 in prednisolone derivatives has been shown to produce compounds with a favorable therapeutic index. nih.gov While not direct derivatives of a pre-existing this compound, the concept of modifying the steroid core to improve safety while maintaining efficacy is a central tenet of this research area.

The overarching strategy is to create a molecule that is recognized by the glucocorticoid receptor to elicit an anti-inflammatory response, but that also contains a "trigger" for its own destruction once it moves away from the target tissue. The C-17 carboxylic acid of this compound, when masked as a labile ester, serves as an excellent example of such a trigger.

Biological Roles and Molecular Mechanisms of Prednienic Acid

Prednienic Acid as an Inactive Metabolite in Glucocorticoid Pathways

This compound is recognized as an inactive metabolite derived from parent glucocorticoid compounds such as prednisolone (B192156). nih.govresearchgate.net Glucocorticoid metabolism is a complex process designed to deactivate and eliminate these potent hormones and drugs from the body. Prednisone, a common synthetic glucocorticoid, is a prodrug that is first converted in the liver to its active form, prednisolone. drugbank.com Prednisolone then undergoes extensive metabolism, resulting in at least 20 different metabolites that are subsequently excreted. clinpgx.org

The term "inactive" signifies that the metabolite does not elicit the characteristic anti-inflammatory or immunosuppressive effects of the parent compound. nih.govresearchgate.netingentaconnect.com

| Excretion Route | Percentage of Administered PRN Dose Excreted as Δ1-CA |

|---|---|

| Bile | 0.38 ± 0.10% |

| Urine | 0.18 ± 0.04% |

Investigation of Receptor Interactions and Ligand Binding Dynamics

The biological actions of glucocorticoids are mediated through their binding to specific intracellular receptors, primarily the glucocorticoid receptor (GR). nih.gov Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it modulates the transcription of target genes. nih.gov This process, involving transactivation and transrepression, is responsible for the therapeutic anti-inflammatory effects and the potential metabolic side effects of these drugs. nih.gov

This compound is characterized as an "inactive" metabolite, which fundamentally implies that it lacks significant binding affinity for the glucocorticoid receptor. nih.govresearchgate.net The structural modification from prednisolone to this compound, specifically the conversion of the C-17 side chain to a carboxylic acid group, is critical to this loss of activity. Steroid-receptor interaction is highly specific, and alterations to the steroid's structure can dramatically reduce or eliminate its ability to bind effectively to the receptor's ligand-binding pocket. nih.gov

Because this compound does not effectively bind to the GR, it cannot initiate the conformational changes in the receptor necessary for its activation and subsequent downstream signaling. This lack of receptor interaction is the molecular basis for its classification as an inactive metabolite, distinguishing it from its potent precursor, prednisolone. drugbank.com

Downstream Cellular and Molecular Pathways Modulated by this compound or its Derivatives

The modulation of cellular and molecular pathways by glucocorticoids is a direct consequence of glucocorticoid receptor activation. nih.gov Key downstream effects include:

Inhibition of Pro-inflammatory Transcription Factors: Activated GR can interfere with the signaling of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory mediators. drugbank.com

Upregulation of Anti-inflammatory Genes: The GR complex can directly bind to DNA sequences to increase the production of anti-inflammatory proteins. drugbank.comdrugbank.com

Metabolic Regulation: Glucocorticoids influence genes involved in gluconeogenesis, protein metabolism, and lipid metabolism, which can lead to significant systemic metabolic effects. nih.govnih.gov

As this compound does not bind to and activate the glucocorticoid receptor, it does not trigger these downstream signaling cascades. nih.govresearchgate.net Consequently, it does not modulate the expression of genes regulated by the GR and therefore does not possess the anti-inflammatory or metabolic activities of its parent compound. Its formation represents a terminal step in a deactivation pathway, converting a potent steroid into a molecule that does not interact with the cellular machinery in the same manner.

Metabolic Investigations and Pharmacokinetic Research Involving Prednienic Acid

Prednienic Acid in Glucocorticoid Metabolic Profiling and Metabolomics

Metabolic profiling, or metabolomics, has emerged as a powerful tool for obtaining a comprehensive overview of the metabolites present in a biological system. In the context of glucocorticoid therapy, metabolomics studies are employed to understand the systemic effects of these drugs and to identify biomarkers related to their efficacy and side effects. While many of these studies focus on the parent drug and its major metabolites, the inclusion of less abundant metabolites like this compound can provide a more complete picture of the metabolic cascade.

The analysis of urinary steroid profiles is a common approach in glucocorticoid metabolomics. Following the administration of prednisolone (B192156), a complex pattern of metabolites is excreted in the urine. This compound is one of the metabolites that can be detected in these profiles, although often at lower concentrations compared to major metabolites like 20β-dihydroprednisolone. The presence and concentration of this compound can vary depending on individual metabolic differences and the duration of treatment.

In a study investigating the urinary excretion profile of prednisolone and its metabolites in cattle, this compound was not explicitly mentioned as one of the monitored metabolites, which included prednisolone, prednisone, 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 6β-hydroxyprednisolone. nih.govresearchgate.net This highlights that the focus of many metabolic profiling studies has been on the more abundant and well-characterized metabolites of prednisolone.

However, the comprehensive nature of untargeted metabolomics allows for the detection of a wide range of metabolites, including those that might be overlooked in targeted analyses. As analytical techniques continue to advance in sensitivity and resolution, it is anticipated that the role and significance of metabolites like this compound in glucocorticoid metabolic profiling will become more clearly defined.

Application of Isotope-Labeled this compound (e.g., this compound-d8) as a Tracer in Metabolic Studies

Isotope-labeled compounds are indispensable tools in metabolic and pharmacokinetic research. The use of stable isotopes, such as deuterium (²H or D), allows for the synthesis of tracer molecules that are chemically identical to the endogenous compound but can be distinguished by their mass. This enables researchers to track the metabolic fate of a compound in a biological system with high precision and without the need for radioactive isotopes.

While the synthesis of various isotope-labeled steroids, including those labeled with deuterium and carbon-13, is a well-established practice in pharmaceutical research, specific information regarding the synthesis and application of isotope-labeled this compound, such as this compound-d8, is not extensively documented in publicly available literature. hwb.gov.innuvisan.comnih.govmedchemexpress.com The general principles of isotope labeling, however, can be applied to this compound. Deuterium-labeled compounds are often used as internal standards in quantitative mass spectrometry assays to improve accuracy and precision.

Enzymatic Biotransformation and Deactivation Pathways of this compound and Related Steroids

The biotransformation of glucocorticoids is a complex process involving a variety of enzymatic reactions that primarily occur in the liver. These reactions are generally aimed at increasing the water solubility of the steroid to facilitate its excretion. The formation of this compound from prednisolone involves the oxidation of the C21-hydroxyl group to a carboxylic acid. While the specific enzymes responsible for this conversion have not been definitively identified in the available literature, it is known that the metabolism of prednisolone involves several enzymatic pathways.

Prednisone is converted to its active form, prednisolone, by 11β-hydroxysteroid dehydrogenase (11β-HSD). endocrine-abstracts.orgnih.gov Further metabolism of prednisolone leads to the formation of numerous metabolites through processes such as reduction and hydroxylation. clinpgx.org For instance, the reduction of the C20-keto group results in the formation of 20α- and 20β-dihydroprednisolone. nih.govresearchgate.net

The deactivation of this compound itself would likely involve further metabolic transformations. Glucocorticoids and their metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, which significantly increase their water solubility and facilitate their elimination from the body. It is plausible that this compound is also a substrate for these conjugation enzymes.

The compartmentalization of steroidogenic enzymes within cells and tissues plays a critical role in regulating the synthesis and metabolism of steroids. nih.gov The specific location of the enzymes involved in this compound formation and deactivation would influence the rate and extent of these processes. Further research is needed to elucidate the specific enzymatic pathways involved in the biotransformation of this compound.

Elimination and Excretion Mechanisms of this compound Metabolites

The final step in the disposition of glucocorticoids and their metabolites is their elimination from the body, which primarily occurs through renal and biliary excretion. The metabolites of prednisolone, including this compound, are excreted in the urine and, to a lesser extent, in the feces.

Renal excretion is a major route for the elimination of prednisolone metabolites. nih.govnih.govnih.gov Studies have shown that a significant portion of an administered dose of prednisolone is excreted in the urine as various metabolites. clinpgx.orgnih.gov The renal clearance of prednisolone itself is concentration-dependent. nih.gov The polarity of the metabolites plays a crucial role in their renal handling. More water-soluble metabolites, such as glucuronide and sulfate (B86663) conjugates, are more readily excreted by the kidneys. It is expected that this compound and its potential conjugated metabolites are eliminated through glomerular filtration and possibly active tubular secretion.

Biliary excretion is another important pathway for the elimination of steroids and their metabolites. After being secreted into the bile, these compounds enter the gastrointestinal tract and can be excreted in the feces. Some metabolites may undergo enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver. mdpi.com The extent to which this compound and its metabolites are subject to biliary excretion and enterohepatic circulation is not well-documented. The involvement of transporters such as OATP4C1 in the renal excretion of various compounds, including steroids, suggests a complex interplay of transport mechanisms in the elimination of glucocorticoid metabolites. mdpi.com

Analytical Methodologies for Prednienic Acid Research

Development and Validation of Chromatographic Techniques for Prednienic Acid Quantification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental in separating this compound from its parent compound, prednisolone (B192156), and other related impurities for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used method for the analysis of this compound. researchgate.netpensoft.net These methods are developed to be stability-indicating, meaning they can resolve the main active pharmaceutical ingredient (API) from its potential degradation products, including this compound. researchgate.netpensoft.net Method development involves a systematic approach to optimize separation conditions such as column chemistry, mobile phase composition, and detector wavelength. youtube.com

Validation of these HPLC methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure they are fit for purpose. pensoft.netmdpi.com Key validation parameters include selectivity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). mdpi.comms-editions.cl For instance, a developed RP-HPLC method might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture, with UV detection typically around 240-250 nm, where the α,β-unsaturated ketone chromophore of the steroid absorbs. mdpi.com The accuracy of such methods is often confirmed by recovery studies, with satisfactory results typically ranging from 99% to 101%. ijpcbs.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. ijpcbs.com |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | Elutes the compounds from the column; pH is controlled to ensure consistent ionization state. pensoft.netmdpi.com |

| Detection | UV at 240 nm | Quantifies the compound based on its UV absorbance. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. pensoft.netmdpi.com |

| Column Temperature | 30-45 °C | Affects retention time and peak resolution. researchgate.netpensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, particularly in metabolic profiling studies. frontiersin.orgnih.gov Due to the low volatility of steroid compounds like this compound, derivatization is a necessary prerequisite for GC-MS analysis. shimadzu.com This process involves chemically modifying the hydrophilic functional groups (hydroxyl and carboxylic acid) to increase their volatility. shimadzu.com Common derivatization procedures include methylation of the carboxylic acid group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

Once derivatized, the compounds can be separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. e3s-conferences.org GC-MS offers high sensitivity and specificity, allowing for the detection of trace amounts of this compound in complex biological matrices. nih.govnih.gov The mass spectrometer identifies compounds based on their unique mass spectrum, which serves as a molecular fingerprint. rjptonline.org

Advanced Mass Spectrometry Applications in this compound Identification and Metabolic Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound and for studying its metabolic fate. nih.gov Modern MS techniques offer unparalleled sensitivity and specificity. mdpi.com

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically with an error of < 5 ppm). mdpi.comresearchgate.net This accuracy allows for the determination of the elemental composition of this compound and its metabolites, greatly aiding in their identification. researchgate.net

When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for both targeted and untargeted metabolic profiling. frontiersin.orgau.dk In the context of this compound, LC-MS can be used to:

Confirm Identity: By matching the accurate mass and retention time to a reference standard.

Elucidate Structure: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion of this compound and analyzing the resulting product ions. researchgate.net This fragmentation pattern provides structural information that helps to confirm the identity of the molecule and characterize its derivatives. nih.gov

Metabolic Profiling: Untargeted metabolomics studies can reveal the presence of this compound and other related metabolites in biological samples, offering insights into the metabolic pathways of prednisolone. au.dkmdpi.com Techniques like GC-MS and LC-MS are central to these studies, which analyze the global set of metabolites in a biological system. frontiersin.orgnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₂₆O₅ | Defines the elemental composition. synzeal.com |

| Molecular Weight | 346.42 g/mol | The mass of one mole of the compound. synzeal.com |

| Exact Mass | 346.17802 | The calculated monoisotopic mass, used for high-resolution mass spectrometry identification. lgcstandards.commedkoo.com |

| Primary Ion Peak (m/z) | ~346.18 | Corresponds to the molecular ion, confirming the compound's mass in an MS experiment. |

Spectroscopic Characterization Techniques for this compound and its Synthetic Derivatives

Spectroscopic techniques are crucial for elucidating the molecular structure of this compound and its synthetic derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR: The spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment. For this compound, characteristic peaks would be observed for the ketone (C=O) carbons (δ 200–220 ppm) and the carboxylic acid carbon (δ 170–185 ppm). libretexts.org

¹H NMR: This technique provides information on the number and types of protons and their connectivity. The chemical shifts of protons attached to carbons bearing hydroxyl groups (e.g., at C11) are of particular interest.

Structural validation often involves comparing the NMR spectra of this compound to its parent compound, prednisolone, to confirm the structural modifications, such as the conversion of the C17 side chain to a carboxylic acid.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. pharmaffiliates.com The spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band from the carboxylic acid and alcohol groups.

C=O stretch: Strong absorptions from the ketone and carboxylic acid groups.

C=C stretch: Absorption from the conjugated double bonds in the A-ring of the steroid nucleus.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹³C NMR | Ketone (C=O) | δ 205–220 ppm libretexts.org |

| ¹³C NMR | Carboxylic Acid (C=O) | δ 170–185 ppm libretexts.org |

| ¹H NMR | Hydroxyl (-OH) | δ 1.2–2.5 ppm |

| FTIR | Hydroxyl (O-H stretch) | Broad, ~3500-2500 cm⁻¹ |

| FTIR | Carbonyl (C=O stretch) | Strong, ~1710 cm⁻¹ (acid), ~1660 cm⁻¹ (ketone) |

This compound as a Reference Standard in Pharmaceutical Quality Control (QC) and Analytical Method Development (AMV)

This compound plays a critical role not as a therapeutic agent, but as a reference standard in the pharmaceutical industry. synthinkchemicals.com It is essential for ensuring the quality, purity, and stability of prednisolone-containing drug products. synzeal.com

Quality Control (QC): In pharmaceutical manufacturing, this compound is used as a working or secondary reference standard. synthinkchemicals.com Its primary application is in quality control tests to monitor the purity of prednisolone. synzeal.comclearsynth.com Because this compound is a known degradation product, its presence and quantity can indicate the stability of the drug substance and product over time. QC laboratories use validated analytical methods, like HPLC, to ensure that the levels of this compound and other impurities in the final product are below the specified limits set by regulatory authorities. synzeal.com

Analytical Method Development and Validation (AMV): During the development and validation of analytical methods for prednisolone, this compound is a crucial component. synzeal.comclearsynth.comsynzeal.com It is used to:

Establish Method Specificity: By demonstrating that the analytical method can clearly separate the peak of this compound from the peak of prednisolone and other potential impurities. researchgate.net

Create Calibration Curves: The reference standard is used to prepare solutions of known concentrations to generate calibration curves, which are then used for the accurate quantification of this compound in test samples.

Assess Accuracy and Precision: It is used in recovery experiments and repeatability studies to validate the method's performance. ms-editions.clijpcbs.com

Its use is also important for Abbreviated New Drug Applications (ANDA) submissions for generic versions of prednisolone, as it helps demonstrate bioequivalence and manufacturing consistency. synzeal.comclearsynth.com

| Application Area | Specific Use Case | Objective |

|---|---|---|

| Quality Control (QC) | Impurity profiling of prednisolone tablets | To quantify degradation products and ensure product purity meets regulatory standards. |

| Analytical Method Validation (AMV) | Development of stability-indicating HPLC methods | To establish calibration curves and verify method accuracy and reliability for quantifying impurities. synzeal.com |

| Regulatory Compliance | ANDA Submissions | To provide data on impurities as part of the regulatory filing for generic drugs. clearsynth.com |

| Stability Studies | Forced degradation studies of prednisolone | To identify potential degradation pathways and products under stress conditions (e.g., acid, base, heat). researchgate.net |

Advanced Research Perspectives and Future Directions for Prednienic Acid

Computational Chemistry and Molecular Modeling for Prednienic Acid-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery and understanding molecular interactions at an atomic level. longdom.orghitgen.com These in silico methods allow researchers to predict the binding affinity, structural dynamics, and potential off-target interactions of compounds like this compound and its derivatives, saving significant time and resources compared to traditional lab-based screening. longdom.organtibody.com

Molecular docking and molecular dynamics (MD) simulations are central to this effort. mdpi.com Docking predicts the preferred orientation of a molecule when bound to a target receptor, providing insights into binding affinity and potential interactions. mdpi.com MD simulations then model the movement of atoms over time, offering a more dynamic view of the stability of the ligand-receptor complex. mdpi.com For this compound, these techniques are crucial for understanding its interaction with the glucocorticoid receptor (GCR), even though it is considered pharmacologically inactive compared to prednisolone (B192156). By simulating how this compound and its analogs fit into the GCR's binding site, researchers can elucidate the structural modifications necessary to restore or enhance activity.

A key application of these computational strategies is in predicting off-target interactions. By screening this compound derivatives against a panel of known biological targets, such as the mineralocorticoid receptor, scientists can proactively identify potential side effects. This predictive capability is vital in the design of "soft drugs," where the goal is to create locally active compounds that are rapidly metabolized to inactive forms like this compound, thereby minimizing systemic effects. lew.ro

Table 1: Computational Strategies for this compound Research

| Computational Technique | Application in this compound Research | Key Parameters/Considerations |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of this compound analogs to the glucocorticoid receptor (GCR) and other potential targets. mdpi.com | Binding energy (e.g., ΔG ≤ -8 kcal/mol), Root-Mean-Square Deviation (RMSD ≤ 2.0 Å). |

| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-receptor complex over time and analyzes conformational changes. mdpi.com | Force fields (e.g., AMBER, CHARMM), simulation time, solvent models. |

| Homology Modeling | Creates 3D models of target receptors (e.g., GCR) when experimental structures are unavailable. mdpi.com | Sequence alignment, template selection, model validation. |

| Virtual Screening | Rapidly screens large libraries of virtual this compound derivatives to identify promising candidates for synthesis. mdpi.com | Ligand-based or structure-based approaches, scoring functions. hitgen.com |

| Quantum Mechanics (QM) | Computes the electronic properties of molecules to understand their reactivity and interaction energies with high accuracy. upc.edu | Level of theory (e.g., DFT), basis set selection. chemrevlett.com |

This table is generated based on data from multiple sources. hitgen.commdpi.comupc.educhemrevlett.com

Integration of Omics-Based Approaches (e.g., Metabolomics, Proteomics) in this compound Research

The "omics" revolution provides a holistic view of biological systems by measuring entire sets of molecules like metabolites (metabolomics) and proteins (proteomics). nih.govscielo.org.mx Integrating these approaches into this compound research can uncover novel biomarkers, elucidate metabolic pathways, and provide a deeper understanding of the systemic effects of its parent compounds and derivatives. biorxiv.orgrevespcardiol.org

Metabolomics, the study of low-molecular-weight metabolites, can map the precise metabolic fate of prednisolone and its analogs. creative-proteomics.com By tracking the dynamic changes in metabolite concentrations, researchers can identify factors that influence the conversion to this compound and its subsequent clearance. creative-proteomics.com Untargeted metabolomics, which screens a broad spectrum of metabolites, could reveal previously unknown metabolic pathways influenced by corticosteroid therapy. mdpi.com This is particularly relevant as fluctuations in this compound levels have been observed alongside changes in inflammatory markers, suggesting a potential indirect role in modulating inflammation via metabolic pathways.

Proteomics, the large-scale study of proteins, can identify changes in protein expression in response to treatment with corticosteroids or their derivatives. revespcardiol.org This can help pinpoint the molecular targets of these drugs and understand the mechanisms behind both their therapeutic effects and adverse reactions. revespcardiol.org For example, proteomic analysis could reveal how the presence of this compound or its analogs affects the expression of proteins involved in inflammatory signaling or immune responses. Genetic scores for proteomics can be used to assess the genetic control of biological pathways. omicspred.org

The combined use of metabolomics and proteomics offers a powerful systems biology approach. creative-proteomics.com By correlating changes in protein expression with shifts in metabolite profiles, researchers can build comprehensive models of how this compound-derived drugs function and are processed in the body, paving the way for more personalized medicine. biorxiv.orgcreative-proteomics.com

Novel Methodological Advancements in this compound Synthesis and Derivatization

While this compound itself is an inactive metabolite, its chemical structure serves as a valuable scaffold for synthesizing new, safer corticosteroids. lew.roresearchgate.net Recent advancements in synthetic and derivatization chemistry are enabling the creation of novel this compound analogs with tailored properties.

One key area of innovation is in derivatization techniques that improve the analytical detection of corticosteroids. For instance, novel derivatization agents like picolinoyl acids have been used to enhance the response of corticosteroids in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov Applying such methods to this compound could lead to more sensitive and accurate quantification in biological samples, which is essential for detailed pharmacokinetic studies. Another novel agent, cyanoacetohydrazide, has shown promise for the determination of steroids in urine via UHPLC-HRMS. mdpi.com

In the context of drug design, the focus is on creating prodrugs or "soft drugs" from the this compound structure. nih.gov The "inactive metabolite" approach specifically uses this compound as the starting point to design compounds that are active but metabolically labile. lew.ro The goal is to introduce ester or carbonate groups at the 17α and 17β positions, which restore glucocorticoid activity but are designed to be easily hydrolyzed back to the inactive this compound in systemic circulation. researchgate.netresearchgate.net This strategy has led to the development of successful soft corticosteroids with improved therapeutic indices. lew.roresearchgate.net Innovations in this area include the synthesis of novel ester derivatives, such as chloromethyl esters, and carbonate functions that enhance stability while ensuring predictable metabolism. lew.ro

The development of new stationary phases for chromatography, such as those using derivatized β-cyclodextrin, also represents a methodological advancement that could improve the separation and purification of this compound and its chiral derivatives. rsc.org

Translational Research Opportunities and Therapeutic Potential of this compound Analogs

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. parisbraininstitute.orginstitut-curie.org For this compound, the most significant translational opportunity lies in its use as a template for designing safer corticosteroids based on the "soft drug" concept. lew.ronih.gov This approach, also known as retrometabolic drug design, builds a predictable metabolic pathway into the drug molecule itself to improve the therapeutic index—the ratio of toxic to effective doses. lew.roresearchgate.net

The core principle is to start with an inactive, non-toxic metabolite—in this case, this compound (also known as Δ¹-cortienic acid)—and chemically modify it to create an active drug. lew.roresearchgate.net This new drug is designed to exert its therapeutic effect locally (e.g., in the eye or lungs) and then, upon entering systemic circulation, rapidly break down via hydrolysis back into the original inactive this compound. lew.roresearchgate.net This minimizes the systemic side effects commonly associated with conventional corticosteroids. nih.gov

This strategy has already yielded clinically successful drugs. Loteprednol (B1675157) etabonate, a soft corticosteroid designed from this compound, has a high affinity for the glucocorticoid receptor but is quickly metabolized, resulting in a significantly improved safety profile, particularly in ophthalmology where it has eliminated side effects like the elevation of intraocular pressure. researchgate.net The success of this approach highlights the immense therapeutic potential of this compound analogs.

Future translational research will likely focus on developing new analogs for other applications, such as dermatology and respiratory diseases like asthma. researchgate.net The goal remains the same: to create potent, locally acting anti-inflammatory agents with minimal systemic liability. nih.gov By continuing to explore novel derivatives of the this compound scaffold, researchers can develop a new generation of safer and more effective treatments for a wide range of inflammatory conditions. nih.gov

Table 2: Examples of this compound-Derived Soft Drugs and Their Therapeutic Focus

| Compound | Design Basis | Therapeutic Focus | Key Feature |

|---|---|---|---|

| Loteprednol Etabonate | Designed from Δ¹-cortienic acid (this compound). lew.roresearchgate.net | Ophthalmology (inflammation, post-operative pain). researchgate.net | High GCR binding affinity with rapid metabolism to inactive metabolites, improving the therapeutic index. researchgate.net |

| Etiprednol Dicloacetate | Designed from Δ¹-cortienic acid (this compound). researchgate.netresearchgate.net | Anti-inflammatory. researchgate.net | Contains a unique 17α-dichloroester modification. researchgate.net |

| Sofpironium Bromide | A soft anticholinergic developed using the inactive metabolite approach. lew.ro | Hyperhidrosis (excessive sweating). lew.ro | Demonstrates high efficacy without typical systemic anticholinergic side effects. lew.ro |

This table is generated based on data from multiple sources. lew.roresearchgate.netresearchgate.net

Q & A

Q. What are the established synthetic pathways for Prednienic acid, and how do experimental conditions influence yield and purity?

this compound (C₂₀H₂₆O₅) is synthesized via steroid backbone modifications, typically involving hydroxylation and oxidation steps. Key factors affecting yield include reaction temperature (optimal range: 25–40°C), solvent polarity (e.g., dichloromethane vs. methanol), and catalyst selection (e.g., PtO₂ for hydrogenation). Purity is assessed via HPLC with UV detection (λ = 240 nm) and compared against reference standards . For reproducibility, protocols must specify drying methods (e.g., lyophilization) and purification techniques (column chromatography, recrystallization) .

Q. How should researchers validate the structural identity of newly synthesized this compound derivatives?

Structural validation requires a combination of spectroscopic methods:

- NMR : Compare ¹H/¹³C spectra to parent compounds, focusing on hydroxyl (δ 1.2–2.5 ppm) and ketone (δ 200–220 ppm) groups.

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 346.42 for this compound) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry at C11 and C17 positions for glucocorticoid activity . Discrepancies in spectral data should trigger re-evaluation of synthetic steps or impurity profiling .

Q. What in vitro assays are most reliable for preliminary screening of this compound’s glucocorticoid activity?

Use ligand-binding assays (e.g., glucocorticoid receptor [GR] competitive binding) and transactivation reporter gene assays (e.g., GRE-luciferase in HEK293 cells). Normalize results to dexamethasone (positive control) and include vehicle controls (e.g., DMSO <0.1%). Replicate experiments ≥3 times to account for plate-to-plate variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory efficacy in murine models versus human cell lines be resolved?

Contradictions may arise from species-specific GR isoforms or pharmacokinetic differences (e.g., plasma protein binding). Address this by:

- Conducting cross-species comparisons using humanized GR mice.

- Measuring free drug concentrations via equilibrium dialysis.

- Applying pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect . Systematic reviews of existing data (e.g., Cochrane guidelines) can identify methodological biases, such as dosing regimen inconsistencies .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding to non-GR targets (e.g., mineralocorticoid receptor). Validate predictions using thermal shift assays or surface plasmon resonance (SPR). Prioritize targets with ΔG ≤ -8 kcal/mol and RMSD ≤ 2.0 Å .

Q. How should researchers design studies to investigate this compound’s metabolic stability in hepatic microsomes?

- Experimental design : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Include control compounds (e.g., testosterone for CYP3A4 activity).

- Analytical method : LC-MS/MS with stable isotope-labeled internal standards.

- Data interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model. Report variability as coefficient of variation (CV) across donors .

Methodological Guidelines

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R).

- Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- Account for heteroscedasticity via weighted least squares regression .

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Predefine inclusion/exclusion criteria (e.g., CYP3A5 genotyping for metabolic phenotyping).

- Use validated bioanalytical methods (FDA/EMA guidelines).

- Deposit raw data and analysis scripts in public repositories (e.g., Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.